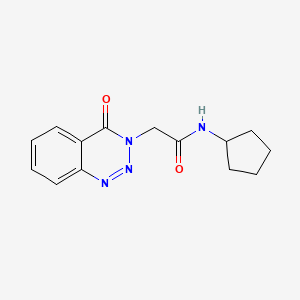

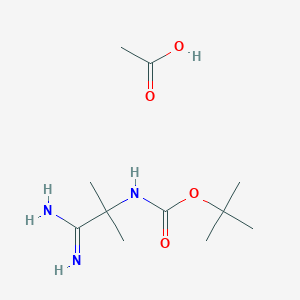

![molecular formula C7H11ClN4O B2957958 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride CAS No. 2126161-38-2](/img/structure/B2957958.png)

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride” is a chemical compound with a complex structure. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The azetidine ring and the 1,2,3-triazole ring are key structural features. The exact molecular structure would need to be determined through techniques such as NMR spectroscopy .Scientific Research Applications

Ring Expansion and Rearrangement in Azetidine Derivatives

Research has shown that azetidine derivatives, such as 2-(1-Hydroxyalkyl)azetidines, can undergo ring expansion when reacted with bis(trichloromethyl) carbonate (BTC) after basic treatment to afford oxazolidinones. This process is influenced by the alcohol class and the substitution pattern on the azetidine ring, highlighting the versatility and reactivity of azetidine derivatives in synthetic chemistry (Couty, Drouillat, & Lemée, 2011).

Synthesis and Functionalization of Azetidine Compounds

The preparation of azetidine compounds, including amino and aminomethyl derivatives, through ammonolysis and reduction processes, underscores the synthetic accessibility of azetidine structures. These compounds serve as key intermediates for further chemical transformations (Chen, Hung, Chen, & Ohta, 1972). Similarly, the synthesis of 1-alkoxycarbonyl-3-bromoazetidin-2-ones demonstrates the potential of azetidine derivatives as elastase inhibitors, illustrating their relevance in medicinal chemistry and enzyme inhibition studies (Beauve, Tjoens, Touillaux, Lamotte‐Brasseur, Marchand‐Brynaert, & Fastrez, 1999).

Copper-Catalyzed Cycloadditions Involving Azides and Alkynes

The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1H-[1,2,3]-triazoles, highlights a pivotal method in the synthesis of triazole derivatives. This method is compatible with solid-phase peptide synthesis, indicating its utility in the development of peptide-based compounds with potential biological activities (Tornøe, Christensen, & Meldal, 2002).

Applications in Antibacterial and Antifungal Research

The synthesis of novel benzimidazole derivatives incorporating azetidin-2-one structures and their evaluation as antimicrobial agents underscore the therapeutic potential of azetidine-based compounds. These studies demonstrate the antimicrobial efficacy of such derivatives, providing a foundation for the development of new drugs with azetidine and triazole motifs (Ansari & Lal, 2009).

Mechanism of Action

Target of Action

The compound contains an azetidine ring and a 1,2,3-triazole ring. Compounds containing these structures have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound .

Mode of Action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

Again, this would depend on the specific target. The compound could potentially affect any biochemical pathway in which the target is involved .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the azetidine ring might influence its absorption and distribution, while the 1,2,3-triazole ring might affect its metabolism and excretion .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[1-(azetidin-3-yl)triazol-4-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O.ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLZNDFFJWZART-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

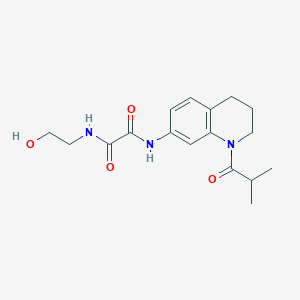

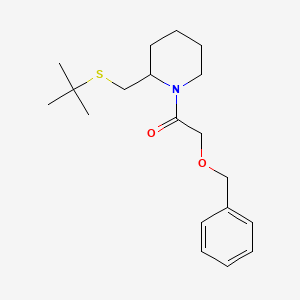

![N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2957877.png)

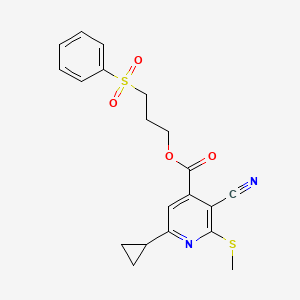

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2957880.png)

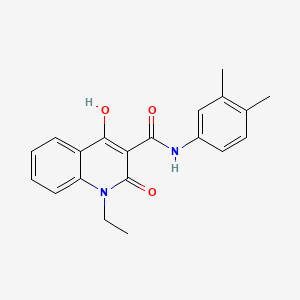

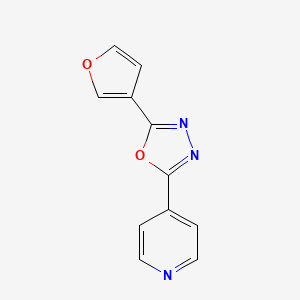

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2957883.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2957886.png)

![N-(diphenylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2957889.png)

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2957890.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2957897.png)